molecular formula C16H17ClN2O2S B2399906 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034591-85-8

5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2399906
CAS RN: 2034591-85-8
M. Wt: 336.83
InChI Key: UQSWBAMTXGCQNP-UHFFFAOYSA-N
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Description

5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has shown potential as a therapeutic agent due to its unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects through the induction of apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide has been shown to have cytotoxic effects on cancer cells and anti-inflammatory effects in vitro. However, its biochemical and physiological effects in vivo have not been fully studied.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide. One direction is to further study its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may help to optimize its therapeutic potential. Additionally, further studies are needed to determine its toxicity and potential side effects. Finally, studies on the compound's potential as a therapeutic agent for other diseases, such as autoimmune diseases, may be warranted.

Synthesis Methods

The synthesis of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide involves the reaction of 5-chloro-2-aminobenzonitrile with 3-pyridinecarboxaldehyde in the presence of potassium carbonate and ethanol. The resulting product is then reacted with tetrahydro-2H-pyran-4-ylmethylamine and thiophene-2-carboxylic acid to form the final compound.

Scientific Research Applications

5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide has been studied for its potential as an anticancer agent. In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential as an anti-inflammatory agent, with in vitro studies showing that it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-14-4-3-13(22-14)16(20)19-15(11-5-8-21-9-6-11)12-2-1-7-18-10-12/h1-4,7,10-11,15H,5-6,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSWBAMTXGCQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

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